molecular formula C20H18N2O B11094924 2,2-diphenyl-N-(2-pyridylmethyl)acetamide

2,2-diphenyl-N-(2-pyridylmethyl)acetamide

Cat. No.: B11094924
M. Wt: 302.4 g/mol
InChI Key: ZANBIDZTNLETBY-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-(2-pyridylmethyl)acetamide is an organic compound with the molecular formula C20H18N2O This compound is characterized by the presence of two phenyl groups and a pyridylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(2-pyridylmethyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2,2-diphenylacetic acid with pyridine-2-methanamine in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimized reaction conditions, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(2-pyridylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridylmethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2,2-diphenyl-N-(2-pyridylmethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(2-pyridylmethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to interact with the insulin-like growth factor-1 receptor (IGF-1R) through non-covalent interactions . These interactions can modulate the activity of the receptor and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-diphenyl-N-(2-pyridylmethyl)acetamide is unique due to its specific structural arrangement, which allows it to form stable complexes with metal ions and exhibit distinct biological activities. Its combination of phenyl and pyridyl groups provides a versatile framework for various chemical modifications and applications.

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

2,2-diphenyl-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C20H18N2O/c23-20(22-15-18-13-7-8-14-21-18)19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19H,15H2,(H,22,23)

InChI Key

ZANBIDZTNLETBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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